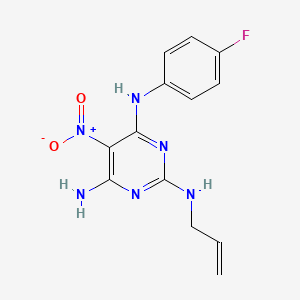
N~4~-(4-fluorophenyl)-5-nitro-N~2~-(prop-2-en-1-yl)pyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant biological activities. This particular compound is characterized by the presence of a fluorophenyl group, a nitro group, and a prop-2-en-1-yl group attached to the pyrimidine ring, making it a molecule of interest in various scientific research fields.
準備方法
The synthesis of N4-(4-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes:
Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Substituents: The fluorophenyl, nitro, and prop-2-en-1-yl groups are introduced through various substitution reactions. For instance, the nitro group can be introduced via nitration using nitric acid, while the fluorophenyl group can be added through a nucleophilic aromatic substitution reaction.
Final Assembly: The final steps involve coupling the substituted pyrimidine with the remaining groups under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
N4-(4-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Addition: The prop-2-en-1-yl group can undergo addition reactions, such as hydroboration-oxidation, to form alcohols.
Common reagents used in these reactions include nitric acid, hydrogen gas, palladium catalysts, and borane reagents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N4-(4-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N4-(4-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways.
類似化合物との比較
Similar compounds include other pyrimidine derivatives, such as:
Palbociclib: A CDK4/6 inhibitor used in breast cancer treatment.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
N4-(4-FLUOROPHENYL)-5-NITRO-N2-(PROP-2-EN-1-YL)PYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives .
特性
分子式 |
C13H13FN6O2 |
|---|---|
分子量 |
304.28 g/mol |
IUPAC名 |
4-N-(4-fluorophenyl)-5-nitro-2-N-prop-2-enylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H13FN6O2/c1-2-7-16-13-18-11(15)10(20(21)22)12(19-13)17-9-5-3-8(14)4-6-9/h2-6H,1,7H2,(H4,15,16,17,18,19) |
InChIキー |
ZATYXXSZJFJJMU-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















